N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO4/c29-25-20-9-4-5-10-21(20)26(30)24-22(25)11-6-12-23(24)28-27(31)17-13-15-19(16-14-17)32-18-7-2-1-3-8-18/h1-16H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTFABGFDCQODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can undergo oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction of the ketone groups can lead to the formation of hydroxyanthracene derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide involves its interaction with cellular components. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a phenoxy group.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloroacetamide group instead of a benzamide moiety.
2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles: Features a thiazole ring attached to the anthracene core.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential applications in various fields. The combination of the anthraquinone and phenoxybenzamide moieties provides a versatile platform for further functionalization and exploration in scientific research.
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, summarizing key research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound is characterized by its anthraquinone scaffold, which is known for various biological activities. Its chemical formula is , and it features both an anthracene moiety and a phenoxybenzamide group, contributing to its diverse reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 373.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Class | Benzamide |
Synthesis
The synthesis of this compound typically involves the reaction of anthraquinone derivatives with phenolic compounds under controlled conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Research indicates that compounds containing the anthraquinone structure exhibit notable anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The compound has been shown to significantly reduce the proliferation of various cancer cell lines.
- Induction of oxidative stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Preliminary studies suggest that it exhibits:
- Bactericidal effects : Effective against a range of Gram-positive and Gram-negative bacteria.
- Fungal inhibition : Shows promise in inhibiting fungal growth, making it a candidate for further exploration in antifungal therapies.
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.
- Enzyme Inhibition : Potential inhibition of topoisomerases and other enzymes involved in DNA processing.
Study 1: Anticancer Activity in vitro
A study published in Molecular Pharmacology evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
Study 2: Antimicrobial Efficacy
In another study published in Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. It exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide?
- Methodology : The synthesis typically involves:
Oxidation of anthracene to 9,10-anthraquinone.
Functionalization at the 1-position of anthraquinone via electrophilic substitution or coupling reactions.
Amidation of the anthraquinone intermediate with 4-phenoxybenzoyl chloride under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or THF .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via column chromatography or recrystallization is critical for high yield.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/GC-MS for purity assessment.
- NMR Spectroscopy (¹H, ¹³C, and DEPT) to confirm substituent positions and molecular connectivity.
- FT-IR to verify carbonyl (C=O) and amide (N–H) functional groups .
Q. What are the solubility characteristics of this compound in common solvents?
- Data :
- Poor solubility in water (<0.001 g/L at 25°C) due to its hydrophobic anthraquinone core.
- Moderate solubility in DMSO (~10 mg/mL) and DMF, making these solvents suitable for biological assays .
- Experimental Note : Pre-saturate solvents with nitrogen to prevent oxidative degradation during dissolution.
Advanced Research Questions
Q. How does the electronic nature of the phenoxy substituent influence the compound’s photophysical properties?
- Methodology :
UV-Vis Spectroscopy : Compare absorption maxima (λmax) with analogs (e.g., fluorophenyl or methoxy derivatives) to assess conjugation effects.
DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions .
- Findings : Electron-donating groups (e.g., phenoxy) redshift λmax due to enhanced π-conjugation, while electron-withdrawing groups (e.g., nitro) blueshift absorption .
Q. What mechanistic pathways explain its potential anticancer activity?
- Hypotheses :
- DNA Intercalation : Planar anthraquinone core may insert between DNA base pairs, disrupting replication (validate via ethidium displacement assays) .
- Topoisomerase Inhibition : Assess enzyme activity in vitro using plasmid relaxation assays.
- ROS Generation : Measure intracellular reactive oxygen species (ROS) levels via DCFH-DA fluorescence in cancer cell lines .
Q. How can conflicting solubility data across studies be reconciled?
- Analysis :
- Particle Size : Smaller particle sizes (nanoparticles vs. microcrystalline) enhance apparent solubility.
- Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) affect dissolution rates. Use SCXRD and DSC to characterize polymorphs .
- pH Effects : Ionizable amide groups may improve solubility in acidic/basic buffers. Perform pH-solubility profiling .
Q. What strategies improve the compound’s stability under experimental storage conditions?
- Recommendations :
- Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation.
- Lyophilization : Convert to a stable lyophilized powder for long-term storage.
- Degradation Studies : Monitor stability via accelerated aging tests (40°C/75% RH) and LC-MS to identify degradation products .
Experimental Design & Data Interpretation
Q. How to design a SAR study for anthraquinone-based analogs of this compound?
- Framework :
Core Modifications : Compare 1- vs. 2-substituted anthraquinones.
Substituent Variations : Replace phenoxy with alkyl, halogen, or heteroaromatic groups.
Biological Assays : Test cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and selectivity (normal vs. cancer cell lines) .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
Q. What computational tools predict its binding affinity to biological targets?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
